Orthogonal Protection Compatibility: Boc vs. Fmoc for (Phenylsulfonyl)-Dap Residues
The target compound is specifically designed for Boc-chemistry solid-phase peptide synthesis (SPPS). Its N-α-phenylsulfonyl group is stable under the acidic conditions (e.g., TFA) used for iterative Boc deprotection during chain assembly, a fundamental requirement for this method [1]. In contrast, the direct Fmoc analog, (S)-Fmoc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS 273399-94-3), is exclusively compatible with the base-labile Fmoc/t-Bu SPPS strategy . This fundamental difference in synthetic compatibility means these two compounds are not interchangeable; the choice is dictated by the SPPS protocol in use.
| Evidence Dimension | Compatibility with Boc-chemistry SPPS |
|---|---|
| Target Compound Data | Compatible; phenylsulfonyl group stable to TFA deprotection |
| Comparator Or Baseline | (S)-Fmoc-3-amino-2-(phenylsulfonylamino)-propionic acid (CAS 273399-94-3) |
| Quantified Difference | Incompatible; Fmoc group is base-labile and used in orthogonal Fmoc/t-Bu strategy |
| Conditions | Standard Boc-SPPS (TFA deprotection) vs. Fmoc-SPPS (piperidine deprotection) protocols |
Why This Matters
Procurement must align with the laboratory's established SPPS methodology (Boc vs. Fmoc); substituting one for the other will lead to complete synthetic failure.
- [1] Zhang, Y., & Kennan, A. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341–2344. View Source
